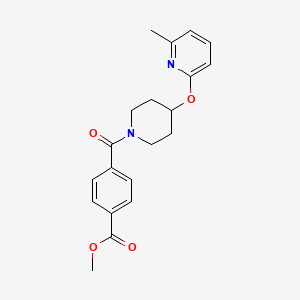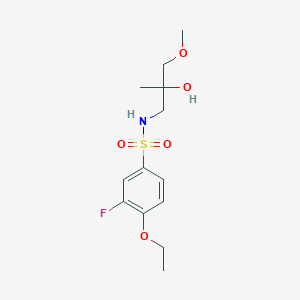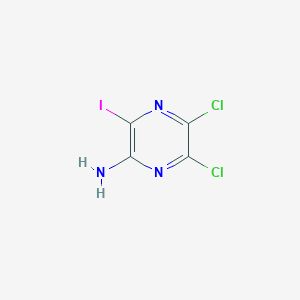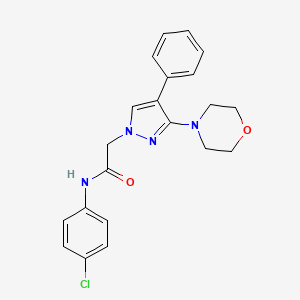![molecular formula C12H14FN3O3S B2367150 N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034263-77-7](/img/structure/B2367150.png)
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a sophisticated compound recognized for its broad spectrum of applications in scientific research, particularly within the domains of chemistry, biology, and medicine. Its distinct molecular structure and resultant properties have spurred significant interest among researchers aiming to harness its potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves multi-step organic synthesis. Here’s a streamlined outline of the synthetic route:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : Starting with a precursor such as 2-amino-4-fluorobenzenesulfonamide, which undergoes cyclization with appropriate reagents to form the thiadiazole ring.
Fluorination and Methylation: : Introduction of the fluoro and methyl groups on the benzene ring typically follows. Fluorination can be achieved via electrophilic fluorinating agents, whereas methylation might utilize methyl halides.
Cyclopropyl Acetamide Attachment: : This step involves the nucleophilic substitution to introduce the N-cyclopropyl-2-acetamide moiety. Various protecting group strategies may be applied to ensure the integrity of the reactive sites.
Industrial Production Methods
Industrial production often mirrors laboratory synthesis but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are common, ensuring efficient scalability and meeting regulatory standards for purity and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide undergoes oxidation reactions, often facilitated by peroxides or other strong oxidizing agents.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride, leading to modifications in the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products Formed
Depending on the reaction pathway, products may include various derivatives with altered functional groups that exhibit different pharmacological or chemical properties.
Scientific Research Applications
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is used in a myriad of scientific research applications:
Chemistry: : Employed as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: : Explored for therapeutic applications, including potential anti-inflammatory, anti-cancer, or anti-viral effects.
Industry: : Used in the development of novel materials and compounds with specialized applications.
Mechanism of Action
The compound’s mechanism of action often revolves around its interaction with specific molecular targets, such as enzymes or receptors. The precise pathways can vary depending on the biological context but typically involve:
Molecular Targets: : Interaction with cellular proteins, potentially inhibiting or activating their function.
Pathways Involved: : Modulation of signaling pathways, impacting cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide stands out among its peers due to its distinct combination of functional groups and resultant properties. For instance:
Similar Compounds: : Benzo[c][1,2,5]thiadiazole derivatives like N-cyclopropyl-2-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide.
Uniqueness: : The presence of the fluoro and methyl groups enhances its potential biological activity and stability, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopropyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3S/c1-15-10-5-2-8(13)6-11(10)16(20(15,18)19)7-12(17)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYPBYMLPQTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)
![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)

![3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one](/img/structure/B2367079.png)


![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2367088.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2367090.png)
